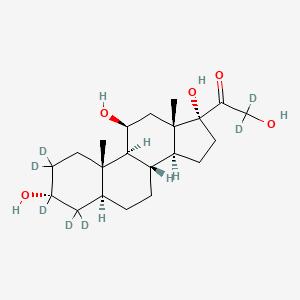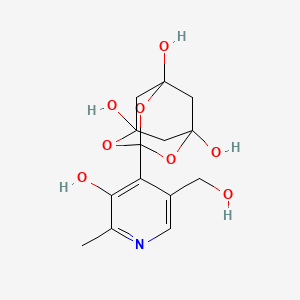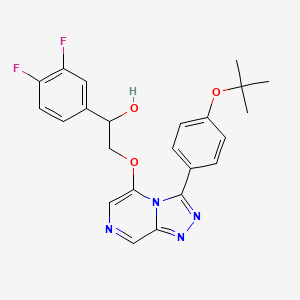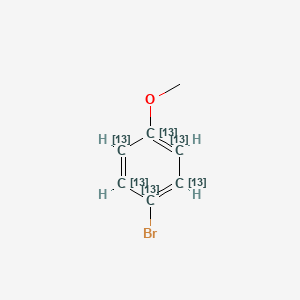
Tetrazine-PEG4-oxyamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-PEG4-oxyamine (hydrochloride) is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and molecular imaging due to its high reactivity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-oxyamine (hydrochloride) involves the conjugation of a tetrazine moiety with a polyethylene glycol (PEG) chain and an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Tetrazine-PEG4-oxyamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation.
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-PEG4-oxyamine (hydrochloride) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically involves the use of trans-cyclooctene-containing molecules as reactants. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are stable bioconjugates, where the tetrazine group forms a covalent bond with the trans-cyclooctene group. This results in the formation of a stable linkage between the two molecules .
Aplicaciones Científicas De Investigación
Tetrazine-PEG4-oxyamine (hydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetrazine-PEG4-oxyamine (hydrochloride) involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing molecules, forming a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging .
Comparación Con Compuestos Similares
- Tetrazine-PEG6-amine (hydrochloride)
- Tetrazine-PEG4-biotin
- Tetrazine-PEG4-amine (hydrochloride)
- Tetrazine-Ph-PEG4-Ph-aldehyde
Comparison: Tetrazine-PEG4-oxyamine (hydrochloride) is unique due to its specific combination of a tetrazine group, a PEG chain, and an oxyamine group. This combination provides high reactivity, specificity, and stability, making it highly suitable for bioconjugation and molecular imaging applications. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity .
Propiedades
Fórmula molecular |
C22H34ClN7O7 |
|---|---|
Peso molecular |
544.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O7.ClH/c23-36-16-21(31)24-6-8-33-10-12-35-14-13-34-11-9-32-7-5-20(30)25-15-18-1-3-19(4-2-18)22-28-26-17-27-29-22;/h1-4,17H,5-16,23H2,(H,24,31)(H,25,30);1H |
Clave InChI |
IERFEROWJLENJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)CON)C2=NN=CN=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


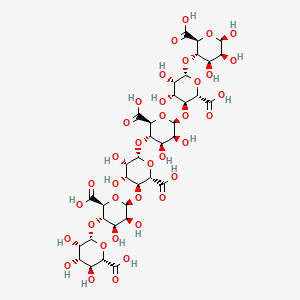
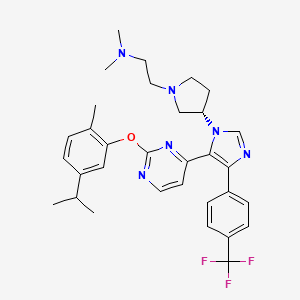
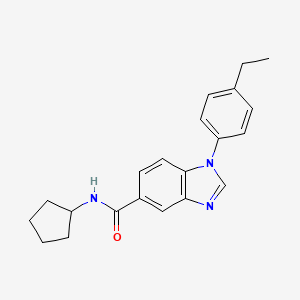
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)


